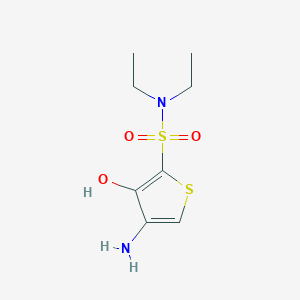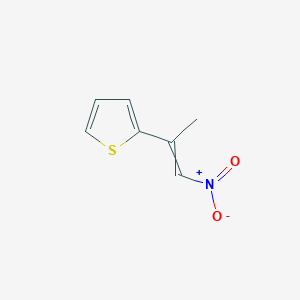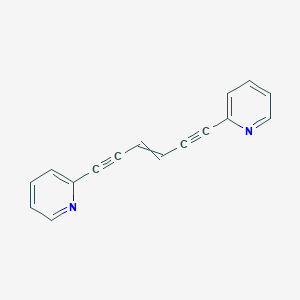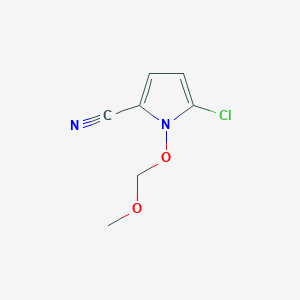![molecular formula C34H26N2O10 B14229571 Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate CAS No. 823814-62-6](/img/structure/B14229571.png)
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and nitrophenoxy groups attached to a benzoate core, making it a subject of interest in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with benzyl alcohol, followed by nitration. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like sulfuric acid to facilitate the esterification process. The nitration step requires a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro groups can participate in redox reactions, while the benzyloxy groups can enhance the compound’s binding affinity to target molecules. The ester group allows for hydrolysis, releasing active intermediates that can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-bis(benzyloxy)benzoate: Lacks the nitro groups, making it less reactive in redox reactions.
Methyl 3,4,5-tris(benzyloxy)benzoate: Contains an additional benzyloxy group, altering its steric and electronic properties.
Uniqueness
Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate is unique due to the presence of both benzyloxy and nitrophenoxy groups, which confer distinct reactivity and binding properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
823814-62-6 |
|---|---|
Fórmula molecular |
C34H26N2O10 |
Peso molecular |
622.6 g/mol |
Nombre IUPAC |
methyl 3,5-bis(4-nitro-3-phenylmethoxyphenoxy)benzoate |
InChI |
InChI=1S/C34H26N2O10/c1-42-34(37)25-16-28(45-26-12-14-30(35(38)39)32(19-26)43-21-23-8-4-2-5-9-23)18-29(17-25)46-27-13-15-31(36(40)41)33(20-27)44-22-24-10-6-3-7-11-24/h2-20H,21-22H2,1H3 |
Clave InChI |
IZJMZZZGVPGKOE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OC4=CC(=C(C=C4)[N+](=O)[O-])OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl{2-[(2S,3S)-3-ethynyloxiran-2-yl]ethoxy}diphenylsilane](/img/structure/B14229491.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)sulfonyl]-](/img/structure/B14229495.png)


![6-Ethyl-3-{[(pyridin-2-yl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14229521.png)
![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)

![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)



![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)

